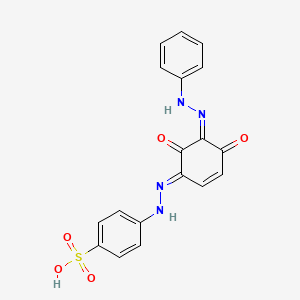

4-((2,4-Dihydroxy-3-(phenylazo)phenyl)azo)benzenesulphonic acid

Description

4-((2,4-Dihydroxy-3-(phenylazo)phenyl)azo)benzenesulphonic acid is an organic compound known for its vibrant color properties, making it a significant component in the dye industry. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. The compound’s structure allows it to absorb visible light, resulting in its intense coloration.

Properties

CAS No. |

94159-11-2 |

|---|---|

Molecular Formula |

C18H14N4O5S |

Molecular Weight |

398.4 g/mol |

IUPAC Name |

4-[(2E)-2-[(5Z)-4,6-dioxo-5-(phenylhydrazinylidene)cyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonic acid |

InChI |

InChI=1S/C18H14N4O5S/c23-16-11-10-15(18(24)17(16)22-20-12-4-2-1-3-5-12)21-19-13-6-8-14(9-7-13)28(25,26)27/h1-11,19-20H,(H,25,26,27)/b21-15+,22-17- |

InChI Key |

ZXHGYODRRIYZMN-JMGJLQEMSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)N/N=C\2/C(=O)C=C/C(=N\NC3=CC=C(C=C3)S(=O)(=O)O)/C2=O |

Canonical SMILES |

C1=CC=C(C=C1)NN=C2C(=O)C=CC(=NNC3=CC=C(C=C3)S(=O)(=O)O)C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Dihydroxy-3-(phenylazo)phenyl)azo)benzenesulphonic acid typically involves a multi-step process:

Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with a phenol derivative, such as 2,4-dihydroxybenzene, under alkaline conditions to form the azo compound.

Sulfonation: The resulting azo compound undergoes sulfonation using sulfuric acid to introduce the sulfonic acid group.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-((2,4-Dihydroxy-3-(phenylazo)phenyl)azo)benzenesulphonic acid undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.

Reduction: Sodium dithionite or zinc in acidic conditions.

Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Aromatic amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-((2,4-Dihydroxy-3-(phenylazo)phenyl)azo)benzenesulphonic acid has diverse applications in scientific research:

Chemistry: Used as a pH indicator due to its color change properties in different pH environments.

Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its characteristic color. The azo groups (-N=N-) play a crucial role in this process by allowing electron delocalization across the aromatic rings, which stabilizes the compound and enhances its color properties. In biological applications, the compound can interact with cellular components through hydrogen bonding and hydrophobic interactions, facilitating its use in staining and imaging techniques.

Comparison with Similar Compounds

Similar Compounds

- 4-((2,4-Dihydroxy-3-(phenylazo)phenyl)azo)naphthalene-2,7-disulfonic acid

- 2-Naphthalenol, 1-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)-

Uniqueness

4-((2,4-Dihydroxy-3-(phenylazo)phenyl)azo)benzenesulphonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its sulfonic acid group enhances its solubility in water, making it particularly useful in aqueous applications. Additionally, the presence of two azo groups linked to different aromatic rings provides a broader range of color properties compared to similar compounds with only one azo group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.